molecular formula C23H18ClNO4S2 B281387 N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide

N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide

Cat. No.: B281387
M. Wt: 472 g/mol
InChI Key: NUAGDFGRYDVXKK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of a chlorinated benzamide group, a tetrahydrodibenzo[b,d]furan moiety, and a thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide typically involves multiple steps, including the formation of the dibenzofuran core, chlorination, and sulfonylation. One common synthetic route involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The thienylsulfonyl group is introduced through a sulfonylation reaction using reagents like thionyl chloride and thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted dibenzofuran derivatives.

Scientific Research Applications

N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
  • N-(4-Chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-(4-chlorobenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its chlorinated benzamide group, tetrahydrodibenzo[b,d]furan core, and thienylsulfonyl group make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H18ClNO4S2

Molecular Weight

472 g/mol

IUPAC Name

4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C23H18ClNO4S2/c24-16-9-7-15(8-10-16)23(26)25(31(27,28)22-6-3-13-30-22)17-11-12-21-19(14-17)18-4-1-2-5-20(18)29-21/h3,6-14H,1-2,4-5H2

InChI Key

NUAGDFGRYDVXKK-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CS5

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CS5

Origin of Product

United States

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